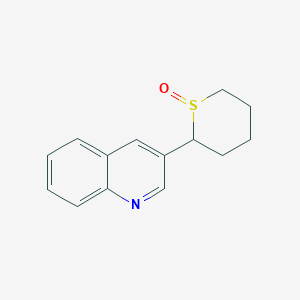
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- is a complex heterocyclic compound that combines the structural features of quinoline and tetrahydrothiopyran. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its wide range of applications in medicinal and industrial chemistry . The addition of the tetrahydro-1-oxido-2H-thiopyran moiety introduces unique chemical properties and potential biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)-, can be achieved through various methods. Traditional synthetic routes include the Skraup, Doebner-Von Miller, and Friedländer reactions . These methods often involve the use of anilines and aldehydes under acidic conditions to form the quinoline ring.
Recent advances have introduced greener and more sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For instance, the use of phosphotungstic acid as a catalyst in a one-pot reaction has been reported to efficiently produce quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antimalarial properties.
Industry: Utilized in the development of dyes, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- involves its interaction with various molecular targets. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of pathogens. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Tetrahydroquinoline: Lacks the thiopyran moiety but shares the hydrogenated quinoline ring.
Thiopyranoquinoline: Contains a fused thiopyran ring but differs in oxidation state and substitution pattern.
Uniqueness
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- is unique due to the presence of both quinoline and tetrahydrothiopyran moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and potential therapeutic uses .
Propriétés
Numéro CAS |
89544-17-2 |
|---|---|
Formule moléculaire |
C14H15NOS |
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
2-quinolin-3-ylthiane 1-oxide |
InChI |
InChI=1S/C14H15NOS/c16-17-8-4-3-7-14(17)12-9-11-5-1-2-6-13(11)15-10-12/h1-2,5-6,9-10,14H,3-4,7-8H2 |
Clé InChI |
RBQCMEPOYAPQBU-UHFFFAOYSA-N |
SMILES canonique |
C1CCS(=O)C(C1)C2=CC3=CC=CC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















